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Atto 465 NHS Ester: A Technical Guide to Covalent Labeling

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Compound of Interest		
Compound Name:	Atto 465 NHS ester	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Atto 465 N-hydroxysuccinimidyl (NHS) ester, a fluorescent labeling reagent. It details the core mechanism of action, provides structured quantitative data, and outlines detailed experimental protocols for its use in conjugating to primary amines on biomolecules.

Core Mechanism of Action

Atto 465 NHS ester is a fluorescent dye belonging to the rhodamine family of dyes.[1] It is activated with an N-hydroxysuccinimidyl ester, a reactive group that enables the covalent attachment of the Atto 465 fluorophore to primary and secondary amines. This reaction, a nucleophilic acyl substitution, is the fundamental principle behind the labeling of proteins, peptides, oligonucleotides, and other biomolecules.

The primary amine, typically from the epsilon-amino group of a lysine residue or the N-terminus of a protein, acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond between the Atto 465 dye and the target molecule. As a result of this reaction, N-hydroxysuccinimide (NHS) is released as a byproduct.

For this reaction to proceed efficiently, the target amine group must be in a non-protonated state to be reactive.[2][3] Consequently, the reaction is typically carried out in a buffer with a slightly alkaline pH, optimally between 8.0 and 9.0.[4][5] A pH of 8.3 is often recommended as



an effective compromise, promoting a sufficient concentration of reactive unprotonated amines while minimizing the competing hydrolysis of the NHS ester.

A critical competing reaction is the hydrolysis of the NHS ester, where it reacts with water to form the free Atto 465 carboxylic acid. This hydrolyzed form of the dye is no longer reactive with amines. The rate of this hydrolysis reaction increases with pH. Therefore, it is crucial to use anhydrous solvents for dye reconstitution and to perform the labeling reaction promptly after preparing the dye solution.

Quantitative Data Summary

The following tables summarize the key optical and physical properties of Atto 465 and the recommended parameters for the NHS ester reaction.

Table 1: Optical and Physical Properties of Atto 465

Property	Value
Molecular Weight (NHS-ester)	493 g/mol
Excitation Maximum (λabs)	453 nm
Emission Maximum (λfl)	506 nm
Molar Extinction Coefficient (ɛmax)	7.5 x 10 ⁴ M ⁻¹ cm ⁻¹
Fluorescence Quantum Yield (ηfl)	75%
Fluorescence Lifetime (τfl)	5.0 ns
Correction Factor (CF260)	1.09
Correction Factor (CF280)	0.48

Table 2: Recommended Reaction Conditions for Atto 465 NHS Ester Labeling



Parameter	Recommended Value
Protein Labeling	
Protein Concentration	
Reaction Buffer	0.1 M Sodium Bicarbonate or PBS/Bicarbonate mixture
Reaction pH	8.3
Molar Excess of Dye	2-fold (for a dye-to-protein ratio of 1-2)
Incubation Time	30 - 60 minutes
Incubation Temperature	Room Temperature
Oligonucleotide Labeling	
Oligonucleotide Concentration	~0.1 mM
Reaction Buffer	0.2 M Carbonate Buffer
Reaction pH	8.0 - 9.0
Incubation Time	2 hours
Incubation Temperature	Room Temperature

Experimental Protocols

Below are detailed methodologies for labeling proteins and oligonucleotides with **Atto 465 NHS ester**. These protocols are general guidelines and may require optimization for specific applications.

Protein Labeling Protocol

- 1. Preparation of Reagents:
- Labeling Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3.
 Alternatively, a mixture of Phosphate-Buffered Saline (PBS) and 0.2 M sodium bicarbonate can be used to achieve the desired pH. Ensure the buffer is free of any amine-containing substances such as Tris or glycine.



- Protein Solution: Dissolve the protein in the labeling buffer at a concentration of at least 2 mg/mL. If the protein is in a buffer containing amines, it must be dialyzed against an aminefree buffer like PBS before labeling.
- Atto 465 NHS Ester Stock Solution: Immediately before use, dissolve the Atto 465 NHS
 ester in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a
 concentration of 2 mg/mL.

2. Labeling Reaction:

- Add a twofold molar excess of the reactive dye solution to the protein solution. The optimal dye/protein ratio can vary depending on the protein and should be determined empirically for new proteins.
- Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant, gentle stirring. Protect the reaction from light.
- 3. Purification of the Conjugate:
- Separate the labeled protein from the unreacted dye using gel permeation chromatography.
 A Sephadex G-25 column is commonly recommended.
- Equilibrate the column with a suitable buffer, such as PBS (pH 7.2).
- Apply the reaction mixture to the column. The first fluorescent band to elute is typically the labeled protein, while the free dye will elute as a second band.
- Alternatively, extensive dialysis can be used for purification, although it is generally less efficient and slower.
- 4. Storage of the Conjugate:
- Store the purified conjugate under the same conditions as the unlabeled protein.
- For storage at 4°C, 2 mM sodium azide can be added as a preservative.
- For long-term storage, it is recommended to aliquot the conjugate and freeze it at -20°C to avoid repeated freeze-thaw cycles. Protect the conjugate from light.

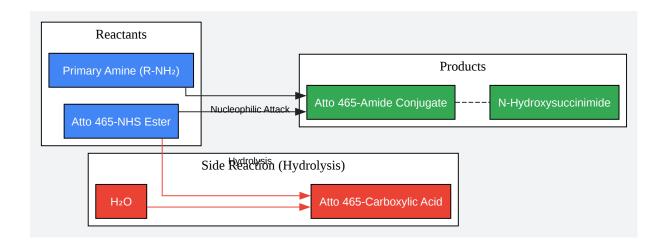


Oligonucleotide Labeling Protocol

- 1. Preparation of Reagents:
- Labeling Buffer: Prepare a 0.2 M carbonate buffer with a pH between 8.0 and 9.0.
- Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the labeling buffer to a concentration of approximately 0.1 mM.
- Atto 465 NHS Ester Stock Solution: Immediately before use, dissolve the Atto 465 NHS
 ester in anhydrous DMF to a concentration of 5 mg/mL.
- 2. Labeling Reaction:
- Add approximately 30 μ L of the dye solution to 50 μ L of the oligonucleotide solution.
- Incubate the reaction for 2 hours at room temperature with shaking. For longer reaction times, it is advisable to lower the pH to 7.0-7.5 to minimize hydrolysis of the NHS ester.
- 3. Purification of the Conjugate:
- Purify the labeled oligonucleotide from the free dye using methods such as gel filtration or reverse-phase HPLC.

Visualizations Mechanism of Action



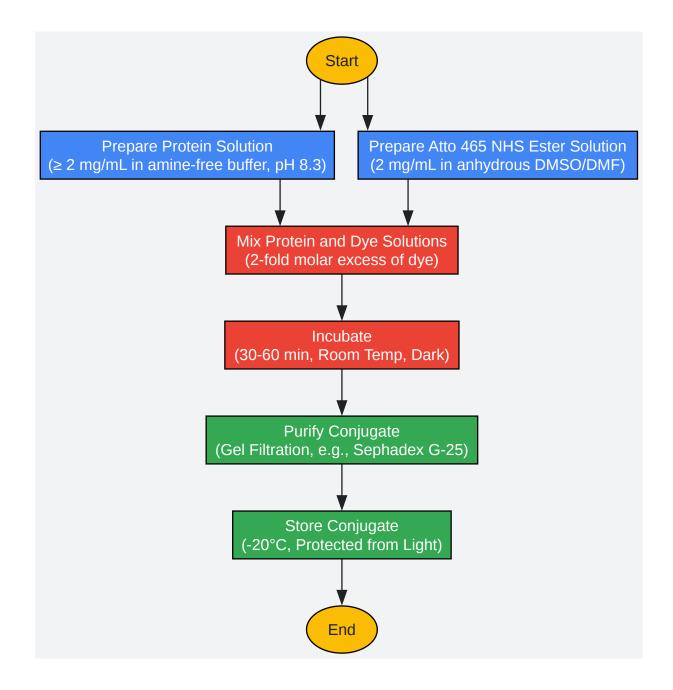


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Caption: Covalent labeling reaction of **Atto 465 NHS ester** with a primary amine.

Experimental Workflow for Protein Labeling



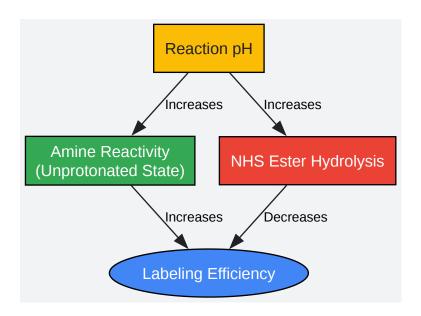


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Caption: A typical experimental workflow for labeling proteins with Atto 465 NHS ester.

Logical Relationships in the Labeling Reaction





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Caption: Influence of pH on the key factors of the Atto 465 NHS ester labeling reaction.

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